molecular formula C19H20N4O2S3 B3311685 2,4,6-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946273-69-4

2,4,6-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B3311685
CAS No.: 946273-69-4
M. Wt: 432.6 g/mol
InChI Key: BSCHAXXPUIEBJH-UHFFFAOYSA-N
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Description

This compound features a 2,4,6-trimethylbenzenesulfonamide group linked via an ethyl chain to a thiazolo[3,2-b][1,2,4]triazole core substituted with a thiophen-2-yl moiety.

Friedel-Crafts sulfonylation to introduce the benzenesulfonyl group.

Nucleophilic addition of hydrazinecarbothioamides with isothiocyanates (e.g., thiophene-derived reagents) to form thioamide intermediates.

Cyclization under basic conditions (e.g., NaOH reflux) to yield the thiazolo-triazole ring system.

S-alkylation with α-halogenated ethyl reagents to attach the ethyl spacer and sulfonamide group .

Key Spectral Characteristics (inferred from analogous compounds):

  • IR: Absence of C=O stretches (~1663–1682 cm⁻¹) confirms cyclization into the triazole-thione tautomer. A C=S vibration at ~1247–1255 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹ are expected .
  • NMR: The ethyl linker would show characteristic triplet and quartet signals for CH₂ groups, while the thiophene and trimethylbenzene substituents would display distinct aromatic and methyl proton resonances.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S3/c1-12-9-13(2)17(14(3)10-12)28(24,25)20-7-6-15-11-27-19-21-18(22-23(15)19)16-5-4-8-26-16/h4-5,8-11,20H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCHAXXPUIEBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4,6-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a benzenesulfonamide moiety. Its molecular formula is C21H22N4O4S2C_{21}H_{22}N_4O_4S_2, and it has a molecular weight of approximately 458.6 g/mol. Understanding the structure is crucial for elucidating its biological functions.

Antimicrobial Properties

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial activity against various pathogens. A study synthesized several derivatives and evaluated their efficacy against bacterial strains such as E. coli and Staphylococcus aureus. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
108S. mutans
1116Bacillus subtilis
3716E. coli
1032Candida albicans

Anticonvulsant Activity

In addition to antimicrobial properties, thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for anticonvulsant activity. A series of compounds were tested in animal models using maximal electroshock and pentylene tetrazole-induced seizures. The results indicated promising anticonvulsant effects with some derivatives significantly reducing seizure activity .

The proposed mechanism of action for the antimicrobial activity of these compounds involves inhibition of bacterial fatty acid biosynthesis through targeting the enzyme enoyl-acyl carrier protein reductase (FabI). Docking studies suggest that effective compounds bind favorably at the active site of FabI, disrupting normal bacterial function .

Case Studies

  • Antimicrobial Study : A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and screened them against various bacterial and fungal strains. Compounds demonstrated varying degrees of activity with some showing significant potency against resistant strains.
  • Anticonvulsant Evaluation : Another investigation assessed the anticonvulsant potential of these compounds in mice models. Results indicated that certain derivatives not only reduced seizure frequency but also enhanced recovery times post-seizure.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Comparative Analysis

Structural Variations: Heterocyclic Core: The target compound’s thiazolo-triazole core differs from benzothiazole-fused triazoles () and simple 1,2,4-triazoles (). Substituents: The 2,4,6-trimethylbenzenesulfonamide group increases lipophilicity versus halogenated (e.g., Cl, Br) or acetamide-linked derivatives (). The thiophen-2-yl substituent introduces sulfur-mediated electronic effects distinct from difluorophenyl () or pyridinyl () groups.

Synthesis Methods :

  • The target compound likely follows an S-alkylation route similar to ’s triazoles [7–9], where α-halogenated ethyl reagents react with triazole-thiones. This contrasts with ’s photolysis-driven cyclization and ’s thioalkylation steps .

Physicochemical Properties :

  • Solubility : The trimethylbenzenesulfonamide group may reduce water solubility compared to acetamide derivatives () but enhance membrane permeability.
  • Tautomerism : Like ’s triazoles [7–9], the target compound exists predominantly in the thione tautomeric form, as indicated by the absence of S-H IR bands (~2500–2600 cm⁻¹) and presence of C=S stretches .

Biological Implications :

  • Sulfonamide derivatives (target, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase), while benzothiazole-triazoles () exhibit antimicrobial activity. The thiophene moiety in the target compound may modulate selectivity toward tyrosine kinase or cytochrome P450 targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,6-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

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